molecular formula C13H9IN2S B3048247 Benzenamine, 4-(2-benzothiazolyl)-2-iodo- CAS No. 162374-60-9

Benzenamine, 4-(2-benzothiazolyl)-2-iodo-

Cat. No.: B3048247
CAS No.: 162374-60-9
M. Wt: 352.2 g/mol
InChI Key: UZZOZUQVHHJNTR-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-benzothiazolyl)-2-iodo- is a complex organic compound that features a benzene ring substituted with an amine group, a benzothiazole moiety, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- typically involves the iodination of a precursor compound. One common method is the electrophilic substitution reaction where an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent, is used to introduce the iodine atom into the benzene ring. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the benzothiazole ring followed by the introduction of the amine group and finally the iodination step. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-benzothiazolyl)-2-iodo- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamine derivatives depending on the specific reaction and conditions used.

Scientific Research Applications

Benzenamine, 4-(2-benzothiazolyl)-2-iodo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-benzothiazolyl)-2-iodo- involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(6-methyl-2-benzothiazolyl)-: Similar structure but with a methyl group instead of an iodine atom.

    Benzenamine, 4-(2-benzothiazolyl)-2-methyl-: Similar structure with a methyl group at the 2-position instead of an iodine atom.

Uniqueness

The presence of the iodine atom in Benzenamine, 4-(2-benzothiazolyl)-2-iodo- makes it unique compared to its analogs. The iodine atom can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and potentially enhancing its biological activity.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZOZUQVHHJNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327657
Record name 2-(4'-amino-3'-iodophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162374-60-9
Record name 2-(4'-amino-3'-iodophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution in acetic acid (35 ml) of 2-(4'-aminophenyl) benzothiazole (2.98 g, 0.0132 mol) prepared as above was added dropwise a solution of iodine monochloride (2.78 g, 0.0171 mol) in acetic acid (35 ml) over 10 minutes at room temperature, followed by stirring for 11/2 hours. After evaporation of the solvent, 60 ml dichloromethane was added to the residue and the resulting suspension was neutralised with sodium hydrogen carbonate. Then 300 ml of water was added. The organic layer was washed with 10% sodium hydrogen carbonate solution (150 ml), water (100 ml×2) and dried (mgSO4). The solvent was removed under reduced pressure, absorbed onto silica gel, and placed on top of a column of silica gel. Flash elution using ethyl acetate-hexane (2:5) yielded brown crystals (3.32 g, 69.6%), m.p. 143-144° C.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Yield
69.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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